3,3-Difluorocyclobutyl sulfamate chemical structure and properties
3,3-Difluorocyclobutyl sulfamate chemical structure and properties
Topic: 3,3-Difluorocyclobutyl Sulfamate: Chemical Architecture, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.
Executive Summary
The 3,3-difluorocyclobutyl sulfamate scaffold represents a high-value pharmacophore fusion in modern drug design, merging the conformational rigidity and metabolic stability of the 3,3-difluorocyclobutane ring with the zinc-binding and transition-state mimicking properties of the sulfamate (
This guide dissects the physicochemical rationale for employing this scaffold, detailing its utility as a bioisostere for phosphate/sulfate groups and its specific application in targeting enzymes such as Carbonic Anhydrase (CA) and Steroid Sulfatase (STS) . We provide validated synthetic protocols for the assembly of this motif, emphasizing the critical role of the gem-difluoro group in modulating pKa, lipophilicity (
Chemical Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a four-membered cyclobutane ring substituted at the C3 position with two fluorine atoms and at the C1 position with a sulfamate ester.
-
Conformational Locking: The cyclobutane ring typically adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The gem-difluoro substitution at C3 exacerbates this effect due to the gauche effect and electrostatic repulsion, often locking the ring into a specific pucker angle (
). This rigidifies the vector of the sulfamate group, reducing the entropic penalty upon protein binding. -
Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms (
) pulls electron density through the -framework (inductive effect, ). This lowers the of the distal sulfamate protons slightly compared to non-fluorinated analogues, potentially affecting zinc-binding affinity in metalloenzymes.
Key Physicochemical Data (Predicted & Observed)
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Compact fragment ( | |
| pKa (Sulfamate NH) | Weakly acidic; acts as a H-bond donor/acceptor. Neutral at physiological pH. | |
| LogP (Lipophilicity) | Fluorine lowers lipophilicity vs. methyl/alkyl but increases it vs. hydroxyl. | |
| Metabolic Stability | High | C3-F substitution blocks oxidative metabolism (e.g., hydroxylation) at the most reactive site. |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors | Excellent water solubility and interaction potential with active site residues. |
Medicinal Chemistry Applications
Enzyme Inhibition Mechanisms
The sulfamate group is a "warhead" for specific enzyme classes. When attached to the 3,3-difluorocyclobutyl scaffold, it serves as a dual-function probe:
-
Carbonic Anhydrase (CA) Inhibition:
-
Mechanism: The terminal
of the sulfamate coordinates directly with the catalytic Zinc ion ( ) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion. -
Selectivity: The bulky, hydrophobic 3,3-difluorocyclobutyl group can exploit the hydrophobic pocket of specific CA isoforms (e.g., tumor-associated CA IX/XII), differentiating it from promiscuous sulfonamides.
-
-
Steroid Sulfatase (STS) Inhibition:
-
Mechanism: Sulfamates act as irreversible inhibitors. The active site formylglycine residue attacks the sulfur atom, releasing the alcohol (3,3-difluorocyclobutanol) and sulfamoylating the enzyme, permanently disabling it.
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Utility: Used in hormone-dependent cancer therapies (e.g., breast cancer).[1][2][3]
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Bioisosterism
The 3,3-difluorocyclobutyl sulfamate moiety acts as a bioisostere for phosphate or sulfate esters . The
Experimental Protocols
Synthesis of 3,3-Difluorocyclobutanol (Precursor)
Prerequisite for sulfamoylation.
Reagents: 3,3-Difluorocyclobutanone, Sodium Borohydride (
-
Dissolution: Dissolve 3,3-difluorocyclobutanone (1.0 eq) in anhydrous
( ) at . -
Reduction: Slowly add
(1.1 eq) portion-wise over 15 minutes. Gas evolution ( ) will occur. -
Reaction: Stir at
for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with ). -
Quench: Quench with saturated aqueous
. -
Extraction: Extract with Diethyl Ether (
). Dry organics over , filter, and concentrate carefully (product is volatile).-
Yield: Typically
. -
Note: The product is a volatile liquid/low-melting solid.
-
Sulfamoylation Protocol (The "Sulfamoyl Chloride" Method)
Standard method for generating the sulfamate ester.
Reagents: 3,3-Difluorocyclobutanol, Sulfamoyl Chloride (
Preparation of Sulfamoyl Chloride (In-situ):
-
Caution:
(Chlorosulfonyl isocyanate, CSI) is often used to generate the chloride or used directly. Here we use the CSI method for higher purity.
Protocol (CSI Method):
-
Setup: Under Nitrogen atmosphere, dissolve 3,3-difluorocyclobutanol (1.0 eq) in anhydrous Formic Acid (excess, acts as solvent/reagent) at
. Alternatively, use CSI in followed by hydrolysis.-
Preferred Route (High Purity):
-
Dissolve alcohol in
( ) and add Pyridine (excess). -
Add Sulfamoyl Chloride (prepared separately from CSI + Formic acid) at
.
-
-
-
Addition: Add Sulfamoyl Chloride (1.5 eq) dropwise.
-
Incubation: Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (
) and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Sulfamates are polar; expect elution at 30–50% EtOAc.
Visualization of Logic & Workflow
Synthesis & SAR Logic Diagram
Caption: Synthetic pathway from cyclobutanone precursor to the sulfamate target, branching into key medicinal applications.
Structural Activity Relationship (SAR) Decision Tree
Caption: Dissection of the pharmacophore's components and their specific contributions to biological activity and stability.
References
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Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005.
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Mykhailiuk, P. K. "Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery." Chemical Reviews, 2021.
-
PubChem Compound Summary. "3,3-Difluorocyclobutanol." National Center for Biotechnology Information.
-
Supuran, C. T. "Carbonic anhydrase inhibitors: updated patent review (2014-2016)." Expert Opinion on Therapeutic Patents, 2016.
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Nussbaumer, P., et al. "Steroid sulfatase inhibitors." Medicinal Research Reviews, 2004.
